N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide
Description
N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a cycloheptanecarboxamide moiety
Properties
IUPAC Name |
N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21(2)19(23)17(14-15-10-6-5-7-11-15)20-18(22)16-12-8-3-4-9-13-16/h5-7,10-11,16-17H,3-4,8-9,12-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESHLQULIWRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a dimethylamino ketone with a phenylpropanone derivative, followed by cyclization to form the cycloheptane ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dimethylamino ketones and cycloheptanecarboxamide derivatives. Examples include N,N-dimethyl-1,3-propanediamine and N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide .
Uniqueness
What sets N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
